1,8-Diiodoanthracene 1,8-Diiodoanthracene
Brand Name: Vulcanchem
CAS No.: 189105-78-0
VCID: VC2358350
InChI: InChI=1S/C14H8I2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H
SMILES: C1=CC2=CC3=C(C=C2C(=C1)I)C(=CC=C3)I
Molecular Formula: C14H8I2
Molecular Weight: 430.02 g/mol

1,8-Diiodoanthracene

CAS No.: 189105-78-0

Cat. No.: VC2358350

Molecular Formula: C14H8I2

Molecular Weight: 430.02 g/mol

* For research use only. Not for human or veterinary use.

1,8-Diiodoanthracene - 189105-78-0

Specification

CAS No. 189105-78-0
Molecular Formula C14H8I2
Molecular Weight 430.02 g/mol
IUPAC Name 1,8-diiodoanthracene
Standard InChI InChI=1S/C14H8I2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H
Standard InChI Key BBKOQZVGDMYPGV-UHFFFAOYSA-N
SMILES C1=CC2=CC3=C(C=C2C(=C1)I)C(=CC=C3)I
Canonical SMILES C1=CC2=CC3=C(C=C2C(=C1)I)C(=CC=C3)I

Introduction

Structure and Basic Properties

1,8-Diiodoanthracene (C₁₄H₈I₂) is a halogenated anthracene derivative with iodine atoms positioned at the 1 and 8 positions (peri positions) of the anthracene ring system. The compound has a molecular weight of 430.02 g/mol and is identified by CAS Number 189105-78-0 . Structurally, the molecule is nearly planar with minimal deviations from the mean plane, specifically 0.032(1) Å for the carbon atoms and 0.082(2) Å for the iodine atoms .

The presence of iodine atoms at the peri positions creates unique steric and electronic effects that influence the compound's reactivity and physical properties. Crystallographic studies have revealed that 1,8-diiodoanthracene exists as colorless crystals with distinctive packing arrangements in the solid state.

Physical Properties

The key physical properties of 1,8-diiodoanthracene are summarized in Table 1.

Table 1: Physical Properties of 1,8-Diiodoanthracene

PropertyValueReference
Molecular FormulaC₁₄H₈I₂
Molecular Weight430.02 g/mol
CAS Number189105-78-0
Physical StateCrystalline solid
Melting Point201 °C
Crystal StructureSandwich–herringbone arrangement

Synthesis Methods

Standard Synthetic Route

  • Conversion of 1,8-dichloroanthraquinone to 1,8-diiodoanthraquinone (1,8-diiodoanthracene-9,10-dione)

  • Reduction of the anthraquinone to the corresponding anthracene derivative

  • Final transformations to yield 1,8-diiodoanthracene

This methodology represents a significant improvement over earlier synthetic approaches and has facilitated the more widespread use of 1,8-diiodoanthracene in organic synthesis .

Alternative Synthetic Approaches

Crystal Structure and Packing Arrangements

The crystal structure of 1,8-diiodoanthracene reveals interesting features that distinguish it from other halogenated anthracene derivatives. X-ray crystallographic analysis has shown that 1,8-diiodoanthracene adopts a sandwich–herringbone arrangement in the solid state .

Molecular Packing and Intermolecular Interactions

In the crystal structure of 1,8-diiodoanthracene, molecules form dimeric units through π-π interactions, with a stacking distance of 3.401 Å between the sandwiched dimers. These dimeric units further arrange in a herringbone pattern stabilized by CH-π and halogen-π interactions, with distances of 2.908(7) Å and 3.446(3) Å, respectively .

This packing arrangement contrasts significantly with that of the chlorinated congener, 1,8-dichloroanthracene, which exhibits a columnar π-stacking arrangement. This difference highlights the influence of halogen substituents on the modulation of crystal packing in polycyclic aromatic compounds . Similar effects have been observed in other halogenated aromatic systems such as tetracenes and chrysenes.

Chemical Reactivity

1,8-Diiodoanthracene serves as a versatile building block in organic synthesis due to the reactivity of the carbon-iodine bonds, which readily participate in various coupling reactions.

Palladium-Catalyzed Coupling Reactions

The compound undergoes efficient palladium-catalyzed cross-coupling reactions, making it valuable in the construction of more complex molecular architectures . Notable examples include:

  • Sonogashira-Hagihara cross-coupling with terminal alkynes to prepare 1,8-dialkynylanthracenes

  • Suzuki coupling with boronic acids, such as thianthrene 1- and 2-boronic acids, yielding 1,8-bis(thianthrenyl)anthracenes

Synthesis of Ethynyl Derivatives

1,8-Diiodoanthracene serves as a key precursor for the synthesis of 1,8-diethynylanthracene and related derivatives, which have interesting photophysical properties . These ethynyl-substituted anthracenes can undergo further transformations, including:

  • Photo-dimerization reactions to form rigid molecular frameworks

  • Functionalization with various protecting groups such as 2-hydroxypropyl groups

  • Conversion to metal-containing compounds, particularly gold(I) complexes with distinctive luminescent properties

Applications

The unique structural and chemical properties of 1,8-diiodoanthracene have led to its use in various applications across synthetic organic chemistry and materials science.

Precursor for Functional Materials

1,8-Diiodoanthracene serves as a valuable precursor for the synthesis of advanced functional materials, including:

  • Photoluminescent sensors and stereodynamic switches

  • Components for nonlinear optical materials

  • Blue-transparent frequency doublers

  • Building blocks for organic light-emitting diodes (OLEDs)

Development of Novel Molecular Architectures

The compound has been extensively used in the construction of novel molecular architectures . Through selective functionalization at the iodine positions, researchers have created:

  • Rigid molecular frameworks with controlled geometries

  • Cyclic structures with unique properties

  • Multifunctional systems with applications in host-guest chemistry

Model Compounds for Fundamental Studies

1,8-Diiodoanthracene derivatives have been utilized as model compounds for studying various non-covalent interactions, including:

  • π-π interactions between aromatic systems

  • Dipole-π and cation-π interactions

  • Atropisomeric transformations in sterically hindered systems

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